

# Spectroscopic Characterization of Alkoxy-Anilines: A Technical Guide for Researchers

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## Compound of Interest

Compound Name:	2-[2-(2-Methoxyethoxy)ethoxy]phenylamine
CAS No.:	126415-03-0
Cat. No.:	B1317545

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An In-Depth Guide to the Spectroscopic Analysis of **2-[2-(2-Methoxyethoxy)ethoxy]phenylamine** and its Structural Isomer

Senior Application Scientist Note: Direct experimental spectroscopic data for **2-[2-(2-Methoxyethoxy)ethoxy]phenylamine** (CAS 126415-03-0) is not readily available in public-access databases. To provide a scientifically rigorous and practical guide, this document focuses on the detailed spectroscopic analysis of its structural isomer, 4-[2-(2-Methoxyethoxy)ethoxy]aniline (CAS 65673-48-5). This compound shares the same molecular formula (C<sub>11</sub>H<sub>17</sub>NO<sub>3</sub>) and functional groups, differing only in the substitution pattern on the phenyl ring. The principles, protocols, and data interpretation presented herein are directly applicable to the analysis of the ortho-substituted title compound. A dedicated section will address the predicted spectral differences between the ortho and para isomers, providing a comprehensive analytical framework.

## Introduction: The Analytical Challenge and Strategic Approach

The structural elucidation of complex organic molecules is fundamental to drug discovery, materials science, and chemical synthesis. Phenylamines bearing poly(ethylene glycol) (PEG) chains, such as **2-[2-(2-Methoxyethoxy)ethoxy]phenylamine**, are of interest due to their

potential applications as pharmaceutical intermediates and building blocks in polymer chemistry. Their amphiphilic nature, combining a hydrophobic aromatic ring with a hydrophilic ether chain, necessitates a multi-technique spectroscopic approach for unambiguous characterization.

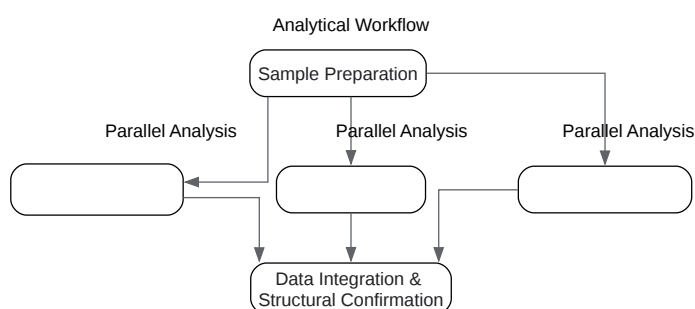
This guide provides a comprehensive overview of the core spectroscopic techniques used to characterize these molecules: Nuclear Magnetic Resonance ( $^1\text{H}$  and  $^{13}\text{C}$  NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By examining the well-documented isomer, 4-[2-(2-Methoxyethoxy)ethoxy]aniline, we will explore the causality behind experimental choices and the logic of spectral interpretation.

## Molecular Structure and Analytical Workflow

The foundational step in any spectroscopic analysis is a clear understanding of the molecular structure. The workflow for characterization involves a logical sequence of experiments designed to probe different aspects of the molecule's constitution.

Molecular Structure: 4-[2-(2-Methoxyethoxy)ethoxy]aniline

$\text{C}_{11}\text{H}_{17}\text{NO}_3$   
MW: 211.26 g/mol



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Caption: Workflow for the spectroscopic characterization of the target molecule.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. For molecules like alkoxy-anilines, NMR is indispensable for confirming the substitution pattern of the aromatic ring and the integrity of the ether chain.

### Experimental Protocol: $^1\text{H}$ and $^{13}\text{C}$ NMR

Rationale for Solvent Choice: Deuterated chloroform ( $\text{CDCl}_3$ ) is a common choice for initial analysis due to its excellent solubilizing properties for moderately polar organic compounds and its relatively clean spectral window. For observing labile protons, such as those of the amine group ( $-\text{NH}_2$ ), or in cases of poor solubility, deuterated dimethyl sulfoxide ( $\text{DMSO}-d_6$ ) is a superior choice as it minimizes proton exchange and can reveal distinct  $-\text{NH}_2$  signals.<sup>[1][2]</sup>

Step-by-Step Protocol:

- **Sample Preparation:** Dissolve 5-10 mg of the sample for  $^1\text{H}$  NMR (20-50 mg for  $^{13}\text{C}$  NMR) in approximately 0.7 mL of deuterated solvent (e.g.,  $\text{CDCl}_3$ ).
- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) as an internal reference standard ( $\delta = 0.00$  ppm).
- **Filtration:** Filter the solution through a pipette containing a small plug of glass wool directly into a 5 mm NMR tube to remove any particulate matter.
- **Instrument Setup:** Acquire the spectrum on a 400 MHz (or higher) spectrometer. For  $^1\text{H}$  NMR, a standard pulse sequence is used. For  $^{13}\text{C}$  NMR, a proton-decoupled sequence is standard to produce singlet peaks for each unique carbon atom.
- **Data Acquisition:** Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

### Predicted $^1\text{H}$ NMR Data for 4-[2-(2-Methoxyethoxy)ethoxy]aniline

The chemical shifts are predicted based on established values for substituted anilines and polyethylene glycol derivatives.<sup>[3][4]</sup>

Protons	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
H-a	~3.38	s	3H	-OCH <sub>3</sub>
H-b	~3.58	t, J $\approx$ 4.5 Hz	2H	-O-CH <sub>2</sub> -CH <sub>2</sub> -O-CH <sub>3</sub>
H-c	~3.70	t, J $\approx$ 4.5 Hz	2H	Ar-O-CH <sub>2</sub> -CH <sub>2</sub> -O-
H-d	~3.83	t, J $\approx$ 4.8 Hz	2H	Ar-O-CH <sub>2</sub> -CH <sub>2</sub> -O-
H-e	~4.05	t, J $\approx$ 4.8 Hz	2H	Ar-O-CH <sub>2</sub> -CH <sub>2</sub> -O-
H-f	~3.60	br s	2H	-NH <sub>2</sub>
H-g	~6.65	d, J $\approx$ 8.8 Hz	2H	Aromatic H (ortho to -NH <sub>2</sub> )
H-h	~6.75	d, J $\approx$ 8.8 Hz	2H	Aromatic H (ortho to -OR)

#### Interpretation:

- The singlet at ~3.38 ppm is characteristic of the terminal methoxy group protons.
- The series of triplets between ~3.58 and ~4.05 ppm represent the four non-equivalent methylene groups of the ethoxy chain. The downfield shift of H-e is due to its direct attachment to the deshielding aromatic ring.
- The broad singlet for the amine protons is typical due to quadrupole broadening and potential exchange with trace amounts of water.
- The aromatic region shows a classic AA'BB' system for a 1,4-disubstituted (para) benzene ring, resulting in two doublets. The upfield shift compared to benzene ( $\delta$  7.26 ppm) is due to the strong electron-donating effects of both the amine and alkoxy groups.

## Predicted $^{13}\text{C}$ NMR Data for 4-[2-(2-Methoxyethoxy)ethoxy]aniline

Carbon	Predicted Chemical Shift ( $\delta$ , ppm)	Assignment
C-1	~59.0	-OCH <sub>3</sub>
C-2	~71.9	-O-CH <sub>2</sub> -CH <sub>2</sub> -O-CH <sub>3</sub>
C-3	~70.8	Ar-O-CH <sub>2</sub> -CH <sub>2</sub> -O-
C-4	~69.7	Ar-O-CH <sub>2</sub> -CH <sub>2</sub> -O-
C-5	~68.0	Ar-O-CH <sub>2</sub> -CH <sub>2</sub> -O-
C-6	~152.0	Aromatic C (ipso to -OR)
C-7	~115.8	Aromatic CH (ortho to -OR)
C-8	~115.5	Aromatic CH (ortho to -NH <sub>2</sub> )
C-9	~141.0	Aromatic C (ipso to -NH <sub>2</sub> )

Interpretation:

- The aliphatic carbons of the ether chain resonate in the typical 68-72 ppm region.
- The aromatic carbons show four distinct signals, consistent with a 1,4-substitution pattern. The ipso-carbons (C-6 and C-9) are significantly downfield, with the carbon attached to the more electronegative oxygen (C-6) being the most deshielded.

## Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

## Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

Rationale: ATR-FTIR is a modern, convenient technique that requires minimal sample preparation. A small amount of the liquid or solid sample is placed directly onto the ATR crystal, and the spectrum is collected. This avoids the need for preparing KBr pellets or solvent cells.

Step-by-Step Protocol:

- Instrument Background: Record a background spectrum of the clean ATR crystal.
- Sample Application: Place a small drop of the liquid sample (or a small amount of solid) onto the crystal surface.
- Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio, over a range of 4000-400  $\text{cm}^{-1}$ .
- Data Processing: Perform an ATR correction if necessary and baseline correct the spectrum.

## IR Spectral Data for 4-[2-(2-Methoxyethoxy)ethoxy]aniline

The following data is based on the vapor phase IR spectrum available in the PubChem database for this compound and general values for substituted anilines.[5]

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Vibrational Mode
~3480, ~3390	Medium	N-H Asymmetric & Symmetric Stretch
~3050	Medium-Weak	Aromatic C-H Stretch
~2950-2850	Strong	Aliphatic C-H Stretch
~1620	Medium	N-H Scissoring (Bending)
~1510	Strong	Aromatic C=C Stretch
~1240	Strong	Aryl-O (Ether) Stretch
~1110	Strong	Aliphatic C-O (Ether) Stretch

Interpretation:

- **N-H Stretching:** The two distinct peaks above  $3300\text{ cm}^{-1}$  are a hallmark of a primary amine ( $-\text{NH}_2$ ).<sup>[6]</sup>
- **C-H Stretching:** The strong bands below  $3000\text{ cm}^{-1}$  confirm the presence of the aliphatic methylene and methyl groups, while the weaker band above  $3000\text{ cm}^{-1}$  is characteristic of the aromatic C-H bonds.
- **Ether Linkages:** The most intense peaks in the fingerprint region are the C-O stretching vibrations. The strong absorption around  $1240\text{ cm}^{-1}$  is due to the aryl-oxygen bond, and the band near  $1110\text{ cm}^{-1}$  is characteristic of the aliphatic ether linkages in the PEG chain.
- **Aromatic Ring:** The peak at  $\sim 1510\text{ cm}^{-1}$  confirms the presence of the aromatic ring.

## Mass Spectrometry (MS)

MS provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure.

## Experimental Protocol: Electron Ionization (EI)-MS

**Rationale:** EI is a classic, high-energy ionization technique that induces extensive fragmentation. This provides a detailed "fingerprint" of the molecule, which is highly reproducible and useful for library matching and structural elucidation.

**Step-by-Step Protocol:**

- **Sample Introduction:** The sample is typically introduced via a Gas Chromatography (GC) system, which separates it from any impurities before it enters the mass spectrometer.
- **Ionization:** In the ion source, molecules are bombarded with high-energy electrons (typically  $70\text{ eV}$ ), causing ionization and fragmentation.
- **Mass Analysis:** The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio ( $m/z$ ).
- **Detection:** Ions are detected, and a mass spectrum is generated, plotting ion intensity versus  $m/z$ .

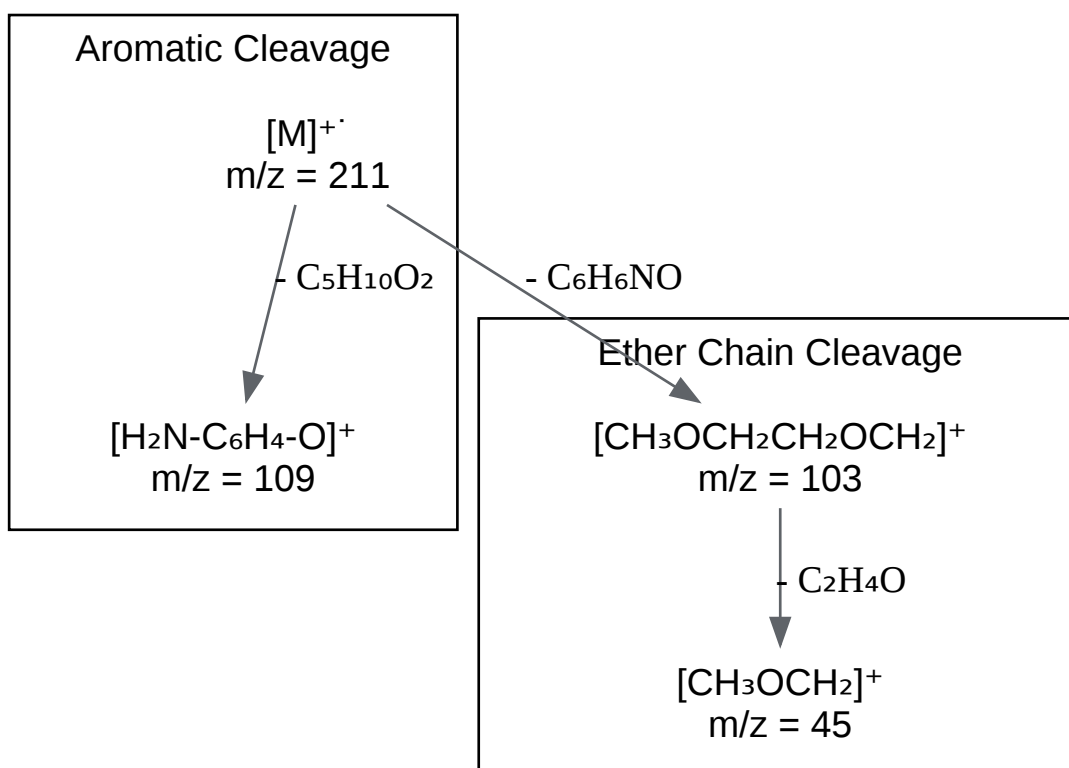
## Mass Spectral Data for 4-[2-(2-Methoxyethoxy)ethoxy]aniline

The following data is based on the GC-MS data available in the PubChem database for this compound.<sup>[5]</sup>

m/z	Predicted Identity
211	[M] <sup>+</sup> (Molecular Ion)
109	[H <sub>2</sub> N-C <sub>6</sub> H <sub>4</sub> -O] <sup>+</sup>
59	[CH <sub>3</sub> -O-CH <sub>2</sub> ] <sup>+</sup>
45	[CH <sub>2</sub> -O-CH <sub>3</sub> ] <sup>+</sup>

Interpretation and Fragmentation Pathway: The molecular ion peak at m/z 211 confirms the molecular weight of the compound. The fragmentation of alkoxy-phenyl compounds is often directed by the stable aromatic ring and the ether linkages.<sup>[7][8]</sup>

- **α-Cleavage:** The most significant fragmentation pathway for ethers is cleavage of the C-C bond alpha to the oxygen atom. For the PEG chain, this can lead to the formation of stable oxonium ions.
- **Aromatic Fragmentation:** A prominent peak at m/z 109 is observed, corresponding to the [H<sub>2</sub>N-C<sub>6</sub>H<sub>4</sub>-O]<sup>+</sup> fragment. This results from the cleavage of the bond between the benzylic oxygen and the adjacent methylene group, a common fragmentation for aryl ethers.



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Caption: Proposed major fragmentation pathways for 4-[2-(2-Methoxyethoxy)ethoxy]aniline in EI-MS.

## Predicted Spectral Differences for the Ortho Isomer

While the functional groups and thus many spectral features will be similar, the change in substitution from para (1,4) to ortho (1,2) on the aromatic ring will induce predictable changes, primarily in the NMR spectra.

- $^1H$  NMR: The most significant change will be in the aromatic region. Instead of a simple two-doublet AA'BB' system, the ortho isomer will exhibit a more complex four-proton multiplet. The protons will be closer to different substituents, breaking the symmetry and leading to more complex splitting patterns and distinct chemical shifts for all four aromatic protons, likely in the range of  $\delta$  6.7-7.0 ppm.
- $^{13}C$  NMR: The ortho isomer will have six unique aromatic carbon signals, as opposed to the four in the para isomer, due to the lack of symmetry. The chemical shifts of the ipso-carbons

and the protons ortho and para to the substituents will be different due to altered electronic and steric environments.

- IR Spectroscopy: The C-H out-of-plane bending vibrations in the fingerprint region (below  $900\text{ cm}^{-1}$ ) are sensitive to the substitution pattern. A 1,4-disubstituted ring typically shows a strong band around  $810\text{-}840\text{ cm}^{-1}$ , whereas a 1,2-disubstituted ring shows a strong band around  $735\text{-}770\text{ cm}^{-1}$ .

## Conclusion

The comprehensive spectroscopic characterization of **2-[2-(2-Methoxyethoxy)ethoxy]phenylamine** and its isomers relies on the synergistic application of NMR, IR, and MS techniques. While direct experimental data for the ortho isomer is scarce, a detailed analysis of the para isomer provides a robust framework for its identification. By understanding the fundamental principles of each technique and the predictable effects of isomeric substitution, researchers can confidently elucidate the structure of these and other complex aniline derivatives, ensuring the integrity and purity of materials crucial for advanced applications.

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